N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
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Overview
Description
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a bromophenyl group, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethylbenzimidazole with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 4-bromoaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the imine group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol or amine derivatives
Scientific Research Applications
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in molecular docking studies to understand its binding affinity with different proteins and enzymes, aiding in the design of new therapeutic agents.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanylacetamide linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a benzimidazole moiety.
(Z)-1-(4-Bromophenyl)-N-(4-methoxyphenyl)methanimine: Contains a methoxyphenyl group instead of an ethylbenzimidazole group.
Uniqueness
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of a benzimidazole moiety and a sulfanylacetamide linkage, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c1-3-24-17-7-5-4-6-16(17)21-19(24)26-12-18(25)23-22-13(2)14-8-10-15(20)11-9-14/h4-11H,3,12H2,1-2H3,(H,23,25)/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLUNUURKTYTB-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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